

# Safety and Tolerability Profile of Sco-267 in Humans: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Sco-267   |           |
| Cat. No.:            | B15569263 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the safety and tolerability profile of **Sco-267**, a novel, orally available full agonist of G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). The information presented is based on the initial first-in-human Phase 1 clinical trial, offering a foundational understanding for professionals in the field of drug development and metabolic disease research.

## **Executive Summary**

**Sco-267** has demonstrated a favorable safety and tolerability profile in its initial human trials. The Phase 1 study, encompassing both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts, revealed that **Sco-267** was well-tolerated in both healthy adult volunteers and individuals with glucose intolerance. Notably, no severe treatment-emergent adverse events (TEAEs) were reported, and the compound did not induce hypoglycemia, a critical safety consideration for anti-diabetic agents. The pharmacokinetic data from this initial study support a once-daily dosing regimen.

## **Mechanism of Action: GPR40 Full Agonism**

**Sco-267** exerts its therapeutic effects through the full agonism of GPR40, a receptor predominantly expressed on pancreatic  $\beta$ -cells and enteroendocrine L-cells. Activation of GPR40 by endogenous long-chain free fatty acids is a key physiological mechanism for glucose-stimulated insulin secretion. As a full agonist, **Sco-267** mimics this action, leading to a



robust stimulation of insulin release in a glucose-dependent manner. Furthermore, GPR40 activation in the gut promotes the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1), which further enhances insulin secretion, suppresses glucagon release, and may have beneficial effects on satiety and weight management.



Click to download full resolution via product page

Caption: Sco-267 GPR40 Signaling Pathway.

# Clinical Trial Methodology: Phase 1 Study (JapicCTI-195057)

The safety and tolerability of **Sco-267** were evaluated in a randomized, single-center, double-blind, placebo-controlled Phase 1 study conducted in Japan. The study consisted of a Single Ascending Dose (SAD) phase and a Multiple Ascending Dose (MAD) phase.

#### Study Design:

- Single Ascending Dose (SAD): Healthy adult male volunteers (Japanese and Caucasian)
  and male subjects with glucose intolerance (Japanese) were administered a single oral dose
  of Sco-267 or placebo. The dose levels for healthy volunteers ranged from 5 mg to 320 mg.
  Subjects with glucose intolerance received doses of 40 mg and 80 mg.
- Multiple Ascending Dose (MAD): Healthy adult male Japanese volunteers received repeated once-daily oral doses of Sco-267 or placebo for up to 4 days. The dose levels in this phase were 80 mg and 160 mg.



Primary Endpoints: The primary objectives of the study were to assess the safety and tolerability of single and multiple doses of **Sco-267**. This was evaluated through the monitoring of adverse events (AEs), vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests (hematology, blood chemistry, and urinalysis).

Pharmacokinetic and Pharmacodynamic Assessments: Pharmacokinetic parameters, including plasma concentrations of **Sco-267**, were evaluated as a primary endpoint. Pharmacodynamic markers, such as the effects on islet and gut hormones (insulin, glucagon, GLP-1, GIP, and PYY), were assessed as secondary endpoints.



Click to download full resolution via product page



Caption: Phase 1 Clinical Trial Workflow for Sco-267.

### **Safety and Tolerability Data**

Across all dose levels in both the SAD and MAD phases of the Phase 1 trial, **Sco-267** was reported to be safe and well-tolerated.[1][2] The following tables summarize the treatment-emergent adverse events (TEAEs) observed in the study. All reported TEAEs were considered mild in severity.

Single Ascending Dose (SAD) in Healthy Volunteers

| System<br>Organ<br>Class       | Preferred<br>Term | Placebo<br>(N=14) | 5-20 mg<br>(N=12) | 40-80 mg<br>(N=12) | 160-320 mg<br>(N=12) |
|--------------------------------|-------------------|-------------------|-------------------|--------------------|----------------------|
| Gastrointestin al Disorders    | Diarrhea          | 1 (7.1%)          | 0                 | 1 (8.3%)           | 0                    |
| Abdominal discomfort           | 0                 | 1 (8.3%)          | 0                 | 0                  |                      |
| Nervous<br>System<br>Disorders | Headache          | 0                 | 1 (8.3%)          | 0                  | 1 (8.3%)             |
| General<br>Disorders           | Fatigue           | 0                 | 0                 | 1 (8.3%)           | 0                    |

# Multiple Ascending Dose (MAD) in Healthy Volunteers (4-day treatment)



| System Organ<br>Class                  | Preferred Term  | Placebo (N=4) | 80 mg (N=6) | 160 mg (N=6) |
|----------------------------------------|-----------------|---------------|-------------|--------------|
| Infections and<br>Infestations         | Nasopharyngitis | 1 (25.0%)     | 1 (16.7%)   | 0            |
| Gastrointestinal<br>Disorders          | Diarrhea        | 0             | 2 (33.3%)   | 1 (16.7%)    |
| Skin and Subcutaneous Tissue Disorders | Rash            | 0             | 0           | 1 (16.7%)    |

# Single Ascending Dose (SAD) in Subjects with Glucose

**Intolerance** 

| System Organ<br>Class         | Preferred Term | Placebo (N=4) | 40 mg (N=6) | 80 mg (N=6) |
|-------------------------------|----------------|---------------|-------------|-------------|
| Nervous System<br>Disorders   | Dizziness      | 0             | 1 (16.7%)   | 0           |
| Gastrointestinal<br>Disorders | Nausea         | 0             | 0           | 1 (16.7%)   |

## **Key Safety Findings and Future Directions**

The initial clinical data for **Sco-267** are promising from a safety and tolerability standpoint. The observed adverse events were mild and did not show a clear dose-dependent relationship that would raise significant safety concerns at the tested dose levels. The absence of hypoglycemia is a particularly important finding, suggesting a glucose-dependent mechanism of action that reduces the risk of this common and potentially dangerous side effect of many anti-diabetic therapies.

The pharmacokinetic profile of **Sco-267** demonstrated dose-dependent increases in plasma concentrations and a half-life supportive of a once-daily dosing schedule.[1] The compound is primarily eliminated through non-renal pathways.



Based on these positive Phase 1 results, **Sco-267** is being advanced into further clinical development, including a Phase 2 trial to evaluate its efficacy and continue to monitor its safety in a larger patient population over a longer duration.[2] The potential for **Sco-267** to address not only hyperglycemia but also potentially obesity and nonalcoholic steatohepatitis (NASH) makes it a compound of significant interest in the field of metabolic diseases.[2] Continuous and careful monitoring of its safety profile will be paramount in its ongoing development.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Erratum. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans. Diabetes 2021;70:2364-2376 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Safety and Tolerability Profile of Sco-267 in Humans: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15569263#safety-and-tolerability-profile-of-sco-267-in-humans]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com